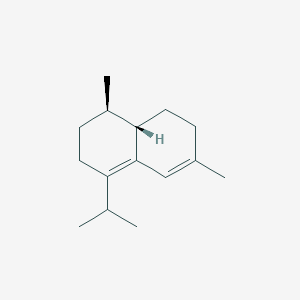

10-Epizonarene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,7,8,8a-hexahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,12,14H,5-8H2,1-4H3/t12-,14+/m1/s1 |

InChI Key |

FIAKMTRUEKZMNO-OCCSQVGLSA-N |

Isomeric SMILES |

C[C@@H]1CCC(=C2[C@H]1CCC(=C2)C)C(C)C |

Canonical SMILES |

CC1CCC(=C2C1CCC(=C2)C)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution Profiles

Isolation from Plant Essential Oils

The primary method for obtaining 10-epizonarene is through the hydrodistillation of plant material to extract the essential oil, followed by analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Peppermint (Mentha piperita), a hybrid mint, is cultivated worldwide for its aromatic essential oil. kirj.eetypology.com The chemical composition of its essential oil is known to vary considerably depending on geographical location and cultivation conditions. kirj.ee While typically dominated by compounds like menthol (B31143) and menthone, some chemotypes of Mentha piperita have been found to contain epizonarene. kirj.eemdpi.com A study of M. piperita essential oil from a specimen collected in Macapá, Brazil, reported the presence of epizonarene at a concentration of 0.6%. nih.gov

Eremomastax speciosa is a medicinal plant utilized in traditional practices. researchgate.netherbspedia.org Analysis of the essential oil hydrodistilled from the stem of Eremomastax speciosa has identified the presence of this compound. In one study, the essential oil was found to contain forty-three different compounds, with this compound accounting for 1.5% of the total oil composition. researchgate.netherbspedia.orgresearchgate.netcolab.ws

The Kashmir cypress, Cupressus cashmeriana, is an ornamental coniferous tree. researchgate.net Investigation into the essential oils from its leaves and twigs has revealed different chemical profiles for each part. The essential oil from the leaves was found to contain epizonarene as a significant component, constituting 8.0% of the oil. researchgate.netresearchgate.netgrafiati.comebi.ac.uk This was in contrast to the twig oil, which was predominantly composed of other compounds such as carvacrol (B1668589) methyl ether and manool. researchgate.net

Piper amalago is a plant species within the Piperaceae family, known for its use in popular medicine. tandfonline.com The essential oil composition of this plant varies between its different organs (leaf, stem, root, and flower). tandfonline.com A specific isomer, β-Epizonarene, was identified in the essential oil of the leaves at a concentration of 0.3%. tandfonline.com Sesquiterpene hydrocarbons, as a class, make up a significant portion of the leaf oil's composition. nih.govmdpi.com

Rhanterium epapposum is an herbaceous plant found widely in the Gulf region. phcogj.com Studies on the volatile oils of this plant have shown significant variation in chemical composition based on geographical location. phcogj.com An analysis of R. epapposum growing in the Qassim region of Saudi Arabia identified epizonarene as one of the major components of its volatile oil, alongside modephene, caryophyllene, and linalyl acetate. phcogj.comphcogj.com However, another study on the essential oil from the same plant species growing in the northern border region of Saudi Arabia did not report epizonarene among its dominant constituents, which included camphene (B42988) and myrcene, highlighting the plant's chemodiversity. nih.govresearchgate.net

Data Tables

Table 1: Percentage of Epizonarene and its Isomers in Select Plant Essential Oils

| Plant Species | Plant Part | Compound Identified | Percentage (%) |

| Mentha piperita | Aerial Parts | Epizonarene | 0.6 nih.gov |

| Eremomastax speciosa | Stem | This compound | 1.5 researchgate.netresearchgate.netcolab.ws |

| Cupressus cashmeriana | Leaf | Epizonarene | 8.0 researchgate.netresearchgate.netebi.ac.uk |

| Zingiber officinale Roscoe | Rhizome | This compound | Reported Present nih.govusda.gov |

| Piper amalago | Leaf | β-Epizonarene | 0.3 tandfonline.com |

| Rhanterium epapposum | Aerial Parts | Epizonarene | Identified as a major component phcogj.comphcogj.com |

Aster Species Volatile Profiles

Within the Asteraceae family, the volatile profiles of certain Aster species have been found to contain this compound. A study analyzing the floral scents of nine different Aster species identified this compound in two of them. In Aster koraiensis, this compound was detected as a minor component, constituting 0.23% of the total volatile compounds. nih.gov Similarly, the volatile profile of Aster maackii flowers also showed the presence of this compound, at a relative content of 0.16%. nih.gov

Table 1: Relative Content of this compound in Aster Species

| Species | Relative Content (%) |

|---|---|

| Aster koraiensis | 0.23 ± 0.12 |

| Aster maackii | 0.16 ± 0.06 |

Data sourced from a 2023 study on Aster species' floral scent profiles. nih.gov

Other Botanical Sources

Beyond the Aster genus, this compound has been identified in a variety of other plant species. In the cypress family (Cupressaceae), the essential oil from the leaves of Cupressus cashmeriana was found to contain 8.0% epizonarene. mdpi.com The compound is also present in the plant kingdom through grapevines; distillates of the 'Torrontés' variety of Vitis vinifera are characterized by notable levels of sesquiterpenes, including epizonarene. tandfonline.com Further research has reported its presence in Teucrium leucocladum and Araucaria columnaris. nih.gov

Identification in Bryophyte Species

Bryophytes, particularly mosses, are known to produce a diverse array of secondary metabolites, including various terpenoids.

Breutelia tomentosa

The moss Breutelia tomentosa has been identified as a significant natural source of this compound. Analysis of the essential oil obtained from this Ecuadorian moss revealed that this compound is a major constituent. researchgate.net It was found to be the most abundant sesquiterpene hydrocarbon, comprising 8.7% of the total essential oil composition. tandfonline.comresearchgate.nettandfonline.comnih.gov

**Table 2: Major Volatile Components in the Essential Oil of *Breutelia tomentosa***

| Compound | Percentage (%) |

|---|---|

| This compound | 8.7 |

| α-Selinene | 6.7 |

| (Z)-Thujopsene | 6.2 |

| β-Selinene | 5.7 |

| Viridiflorene | 5.1 |

Data from a 2018 study on essential oils of mosses from Ecuador. researchgate.net

Other Bryophyte Genera

While this compound is a well-documented major component in the genus Breutelia, its prevalence in other bryophyte genera is less defined. researchgate.netnih.gov Studies on the essential oils of other mosses, such as Leptodontium viticulosoides, Macromitrium perreflexum, and Campylopus richardii, have identified different sesquiterpenes as their major components. mdpi.comresearchgate.net For instance, the essential oil of Leptodontium viticulosoides is dominated by β-selinene and α-selinene. researchgate.netdergipark.org.tr Although the chemical diversity of bryophytes is vast, current research points to Breutelia as a primary source of this compound among the studied mosses. mdpi.comresearchgate.net

Detection in Fungal Metabolites

The production of volatile organic compounds is a common feature of fungal metabolism.

Aspergillus flavus

The compound this compound (often referred to as epizonaren in fungal volatile literature) has been detected as a metabolite of the fungus Aspergillus flavus. nih.gov This fungus is known for producing a wide array of volatile organic compounds. Research analyzing the emissions from different strains of A. flavus has identified epizonarene as one of the terpenes released during its growth. nih.gov Its production has been noted in both toxigenic and non-toxigenic strains of the fungus, suggesting it is a component of the general metabolic profile of the species rather than being exclusively linked to mycotoxin production. nih.govuliege.be

Other Fungal Sources

While this compound is found in various natural sources, fungi represent a significant and diverse origin for this sesquiterpene. The compound has been identified as a volatile organic compound (VOC) produced by several fungal species. Fungi are known to produce a vast array of terpenoids, and fungal terpene synthases are a subject of ongoing research to uncover novel compounds and biosynthetic pathways. ebi.ac.uk

The black poplar mushroom, Agrocybe aegerita, has been studied as a model for identifying sesquiterpene biosynthetic enzymes in higher fungi. ebi.ac.uk Research into its genome has revealed multiple functional sesquiterpene synthases (STSs), highlighting the capacity of this fungus to produce a complex mixture of sesquiterpenes. ebi.ac.uk While direct isolation of this compound from Agrocybe aegerita is noted, the presence of related enzymatic machinery suggests its potential production.

Another notable fungal source is the genus Lasiodiplodia. Lasiodiplodia theobromae, a widely distributed ascomycete fungus found in tropical and subtropical regions, is recognized for its prolific production of diverse secondary metabolites. nih.govmdpi.com This includes a variety of compounds such as jasmonates, melleins, and other lactones. nih.govrsc.org The metabolic diversity of L. theobromae suggests its potential as a producer of various sesquiterpenoids, including this compound, as part of its chemical arsenal (B13267) for interacting with its environment and hosts. nih.govmdpi.com

The genus Aspergillus, specifically species like Aspergillus aculeatus and Aspergillus fumigatus, are also known for producing a wide range of secondary metabolites. dntb.gov.uamdpi.com While many studies focus on mycotoxins or other bioactive compounds, the investigation of their full volatilomes continues to reveal complex mixtures of VOCs, which can include sesquiterpenes like this compound.

Furthermore, research into basidiomycetes has uncovered numerous sesquiterpene synthases. nih.gov For example, Taiwanofungus camphoratus produces zonarene, a stereoisomer of this compound, indicating that the enzymatic pathways for creating this class of compounds are present within this phylum. nih.gov The identification of zonarene synthase in T. camphoratus underscores the potential for discovering this compound or its synthases in other related basidiomycete fungi. nih.gov

| Fungal Genus/Species | Phylum | Relevant Findings | Reference |

|---|---|---|---|

| Agrocybe aegerita | Basidiomycota | Genome contains multiple functional sesquiterpene synthases (STSs), indicating a capacity for complex sesquiterpene production. | ebi.ac.uk |

| Lasiodiplodia theobromae | Ascomycota | Known to produce a plethora of secondary metabolites; its adaptability and chemical diversity suggest it as a potential source of various sesquiterpenoids. | nih.govmdpi.com |

| Aspergillus spp. | Ascomycota | Known producers of a wide array of volatile organic compounds and secondary metabolites. | dntb.gov.uamdpi.com |

| Taiwanofungus camphoratus | Basidiomycota | Produces zonarene, a stereoisomer of this compound, via a specific sesquiterpene synthase. | nih.gov |

Variability in Occurrence Across Geographic and Environmental Conditions

The production of this compound and other fungal secondary metabolites is not constant; it is significantly influenced by a range of geographic and environmental factors. slideshare.netfrontiersin.org These factors can alter fungal growth, metabolism, and the expression of biosynthetic gene clusters, leading to variations in the chemical profile of a given fungal species. nih.govmdpi.com

Geographic Variation: Fungal communities, and by extension their metabolic outputs, show considerable variation across different geographic locations. Studies of marine fungi in Chinese seas, for example, have demonstrated significant differences in fungal community composition between various sea regions like the Bohai Sea, East China Sea, and South China Sea. frontiersin.org This geographic structuring is often linked to large-scale environmental gradients, such as those created by major river discharges. frontiersin.org Similarly, fungal diversity in marine sediments of estuaries shows shifts across salinity gradients, which are inherently tied to geographic location (e.g., upstream vs. coastal). mdpi.com Such changes in the dominant fungal species and their relative abundance directly impact the potential for producing specific compounds like this compound in a given area.

Environmental Conditions: Several key environmental parameters directly affect fungal growth and secondary metabolism. slideshare.net These include temperature, moisture (water activity), pH, and nutrient availability.

Temperature: Most fungi have an optimal temperature range for growth and metabolite production, typically between 25°C and 35°C. researchgate.net Deviations from this optimal range can decrease metabolic activity and alter the profile of secreted compounds. researchgate.net For instance, some fungal species have been shown to increase the production of certain pigments at lower temperatures. nih.gov

Moisture and Water Activity (aw): Water is essential for all living organisms, and its availability is a critical factor for fungal colonization and metabolism. mdpi.com Fungi generally require a high relative humidity to thrive, with many species showing maximum growth at relative humidity levels of 95% or higher. researchgate.net The minimum water activity at which fungi can grow varies, but it is a crucial determinant of fungal presence and activity in diverse environments, from stored grains to building materials. mdpi.com

pH: The hydrogen ion concentration of the substrate or growth medium can affect fungal growth and the production of secondary metabolites. slideshare.net Many fungi have optimal pH ranges for producing specific compounds, and altering the pH is a common strategy in laboratory settings to induce the production of novel or otherwise silenced metabolites. mdpi.com

Nutrient Availability: The types and amounts of carbon and nitrogen sources available significantly impact fungal metabolism. slideshare.netnih.gov These nutritional factors can influence which biosynthetic pathways are active, thereby affecting the production of compounds like this compound.

Biotic Factors: The presence of other microorganisms, including competing fungi or bacteria, can trigger the production of specific secondary metabolites as a defense mechanism or for communication. slideshare.net Co-culturing different fungal strains, for example, has been shown to induce the production of compounds that are not detected when the strains are grown axenically. nih.gov

| Environmental Factor | Effect on Fungal Metabolism | Relevance to this compound Production | Reference |

|---|---|---|---|

| Geographic Location | Influences the composition of fungal communities due to large-scale gradients (e.g., salinity, nutrient inputs from rivers). | The presence and abundance of this compound-producing fungi will vary by region. | frontiersin.orgmdpi.com |

| Temperature | Fungi have optimal temperature ranges for growth and enzyme activity. Extreme temperatures can inhibit or alter metabolite production. | Production of this compound is likely highest within the optimal temperature range of the source fungus. | nih.govresearchgate.net |

| Moisture (Water Activity) | High humidity and water availability are crucial for fungal growth and metabolic processes. | Sufficient moisture is a prerequisite for the fungal growth needed to produce this compound. | researchgate.netmdpi.com |

| pH | Affects enzyme function and can trigger specific metabolic pathways. | The pH of the environment or substrate can influence the yield of this compound. | slideshare.netmdpi.com |

| Nutrient Availability | The type of carbon and nitrogen sources can determine which biosynthetic gene clusters are activated. | The specific nutrients in the substrate can enhance or suppress this compound synthesis. | nih.gov |

| Competing Microflora | Interactions with other microbes can induce the production of secondary metabolites for defense or signaling. | The presence of other organisms could potentially stimulate a fungus to produce this compound. | slideshare.netnih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms

Role of Farnesyl Pyrophosphate (FPP) as a Universal Precursor

Farnesyl pyrophosphate (FPP) is a C15 isoprenoid intermediate that serves as the universal precursor for the biosynthesis of all sesquiterpenes, including 10-epizonarene. wikipedia.orgmdpi.com FPP is formed through the sequential head-to-tail condensation of two molecules of isopentenyl pyrophosphate (IPP) with one molecule of dimethylallyl pyrophosphate (DMAPP), both of which are C5 isoprene (B109036) units. mdpi.com This condensation reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). mdpi.com

FPP's central role extends beyond sesquiterpenes, as it is a critical branch-point metabolite. wikipedia.orgnih.gov It serves as a precursor for the synthesis of a vast array of essential molecules in living organisms, such as sterols (via squalene), carotenoids, dolichols, and the side chains of coenzyme Q10. wikipedia.orgnih.govavantiresearch.com The commitment of FPP to the sesquiterpene pathway is initiated by a class of enzymes known as terpene synthases (TPSs). bioinformatics.nl

Cytosolic Mevalonate (B85504) (MVA) Pathway Involvement in Sesquiterpene Biosynthesis

In most eukaryotes, including fungi and the cytoplasm of plants, the IPP and DMAPP units required for FPP synthesis are produced via the mevalonate (MVA) pathway. researchgate.netpnas.orgplos.org This pathway begins with the condensation of three molecules of acetyl-CoA. researchgate.net A series of six enzymatic reactions then converts acetyl-CoA into IPP, which can be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase (IPPI). nih.gov

The MVA pathway is localized in the cytosol, which is also the primary site for sesquiterpene biosynthesis. pnas.orgnih.gov This compartmentalization ensures a ready supply of FPP for sesquiterpene synthases. While plants possess a second pathway for isoprenoid precursors, the methylerythritol 4-phosphate (MEP) pathway located in the plastids, it is the MVA pathway that is generally considered the main source of precursors for cytosolic sesquiterpenes. pnas.orgplos.orgpnas.org The regulation of the MVA pathway, particularly the activity of key enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), can significantly influence the production of downstream products like this compound. plos.org

Terpene Synthase (TPS) Mediated Cyclization Events

The remarkable diversity of sesquiterpene structures arises from the catalytic action of terpene synthases (TPSs), also known as sesquiterpene synthases (STSs). bioinformatics.nl These enzymes catalyze the conversion of the linear FPP molecule into a vast array of cyclic and acyclic hydrocarbon skeletons.

Specific sesquiterpene synthases have been identified and characterized that produce this compound as one of their products. These enzymes are typically multi-product catalysts, yielding a spectrum of related sesquiterpenes from the single FPP substrate. For example, studies on terpene synthases from various plant species have revealed enzymes that synthesize this compound alongside other sesquiterpenes. In Liriodendron chinense, the terpene synthase LcTPS3 was found to produce this compound along with major products like α-copaene and β-caryophyllene. nih.gov Similarly, research into fungal terpene synthases has identified enzymes capable of producing epizonarene. researchgate.net The table below summarizes examples of characterized sesquiterpene synthases that list this compound as a product.

| Enzyme Name | Source Organism | Major Products | Other Significant Products | Reference |

| LcTPS3 | Liriodendron chinense | α-Copaene, β-Caryophyllene | This compound , α-Cubebene, β-Elemene, α-Caryophyllene | nih.gov |

| ManBTPSL | Metarhizium anisopliae | γ-Cadinene, δ-Cadinene | Epizonarene , α-Cadinene, β-Elemene, (E)-β-Caryophyllene | researchgate.net |

| MaaBTPSL | Metarhizium acridum | γ-Cadinene, δ-Cadinene | Epizonarene , α-Cadinene, β-Elemene, (E)-β-Caryophyllene | researchgate.net |

The formation of a specific stereoisomer like this compound from the achiral FPP precursor is a testament to the precise control exerted by the terpene synthase enzyme. nih.govmdpi.com This stereochemical control is achieved through several mechanisms inherent to the enzyme's structure and catalytic function. numberanalytics.com

The process begins with the ionization of FPP, forming a farnesyl cation. The enzyme's active site acts as a template, precisely folding the flexible carbocation intermediate into a specific conformation. bioinformatics.nlnchu.edu.tw This conformation dictates the subsequent intramolecular cyclization reactions. The generation of the cadinane (B1243036) skeleton, to which this compound belongs, involves a series of protonations, hydride shifts, and rearrangements of the initial germacrenyl cation intermediate. researchgate.net The enzyme's active site architecture, including the positioning of key amino acid residues, stabilizes specific carbocation intermediates and transition states, guiding the reaction cascade along a specific path and preventing the formation of other potential isomers. nih.govnih.gov This intricate control ensures the production of a defined stereochemical outcome from a common precursor. chemrxiv.org

Characterization of Sesquiterpene Synthases Producing this compound

Comparative Analysis with Related Sesquiterpenoid Biosynthesis (e.g., Germacrene A Scaffold)

The biosynthesis of this compound is closely related to that of other sesquiterpenes that are derived from the same FPP precursor. A key comparison can be made with sesquiterpenes formed via the germacrene A scaffold. nih.govd-nb.info

Germacrene A is a common intermediate formed by the 1,10-cyclization of the farnesyl cation. d-nb.info Many terpene synthases, known as germacrene A synthases (GAS), are specialized in producing this intermediate, which is then often released and can be further modified by other enzymes or can rearrange non-enzymatically to other products like β-elemene. nih.govd-nb.info

In contrast, the biosynthesis of cadinane-type sesquiterpenes like this compound also proceeds through a germacradienyl cation intermediate. However, the terpene synthase does not release germacrene A. Instead, it retains the carbocation intermediate within its active site and catalyzes a subsequent proton-initiated secondary cyclization to form the bicyclic cadinane skeleton. researchgate.net The key difference lies in the catalytic prowess of the specific synthase: a germacrene A synthase terminates the reaction after the first cyclization and deprotonation, whereas a cadinane-type synthase like those producing this compound guides the intermediate through at least one additional cyclization step before final deprotonation. nchu.edu.twnih.gov This highlights how different TPS enzymes have evolved to manipulate the same reactive intermediates to generate distinct structural scaffolds.

| Feature | Germacrene A Biosynthesis | This compound Biosynthesis |

| Precursor | Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate (FPP) |

| Initial Cyclization | 1,10-cyclization of farnesyl cation | 1,10-cyclization of farnesyl cation |

| Key Intermediate | (E,E)-Germacradienyl cation | (E,E)-Germacradienyl cation |

| Enzyme Action | Catalyzes initial cyclization and deprotonation to release Germacrene A. | Catalyzes initial cyclization and a subsequent proton-initiated cyclization of the germacradienyl intermediate. |

| Final Product | Germacrene A | This compound (and other cadinane-type sesquiterpenes) |

Horizontal Gene Transfer in Fungal Terpenoid Biosynthesis

The evolution and distribution of terpene synthase genes, particularly in fungi, are not solely governed by vertical descent. There is substantial evidence for horizontal gene transfer (HGT), where genetic material is transferred between different species, sometimes across large taxonomic distances. asm.orgbiorxiv.orgnih.gov This mechanism is a significant driver of metabolic diversity in fungi, allowing them to acquire new biosynthetic capabilities. asm.orgnih.gov

Studies have shown that entire gene clusters responsible for the biosynthesis of a secondary metabolite, including the terpene synthase and modifying enzymes, can be transferred horizontally. asm.orgbiorxiv.org For instance, the gene cluster for the sesquiterpene deoxyphomenone is believed to have been transferred from an ancestor of Aspergillus to Hansfordia pulvinata. asm.orgbiorxiv.orgnih.gov In some cases, phylogenetic analysis of fungal terpene synthases reveals that their evolutionary history is inconsistent with the species' phylogeny, suggesting an origin via HGT. asm.orgnih.gov This acquisition of novel TPS genes allows fungi to produce new compounds that can provide a selective advantage, for example, in defense or communication. While a specific HGT event for a this compound synthase has not been definitively documented, this mechanism is a recognized force in the evolution of the diverse sesquiterpene biosynthetic pathways found in the fungal kingdom. nih.gov

Chemical Synthesis and Analog Design

Total Synthesis Strategies for 10-Epizonarene

The total synthesis of this compound has been a subject of interest, leading to the development of innovative synthetic methodologies. A notable approach involves a unique bisannelation strategy that has also been instrumental in clarifying the stereochemistry of related cadalane sesquiterpenes. acs.orgacs.org

A key strategy in the total synthesis of this compound is the application of a bisannelation reaction. acs.orgresearchgate.netresearchgate.net This methodology allows for the efficient construction of the bicyclic core of the molecule. The synthesis reported by Wilson and Misra in 1980 provides a quintessential example of this approach. acs.orgacs.org Their strategy involved the reaction of a bicyclic γ,δ-unsaturated ketone, which was isomerized to the corresponding α,β-unsaturated ketone in high yield. researchgate.net This isomerization was a crucial step in setting up the molecule for the subsequent transformations that lead to the final natural product. The use of such annulation reactions is a powerful tool in the synthesis of various sesquiterpenes, enabling the construction of complex ring systems from simpler precursors.

Achieving the correct stereochemistry is a critical aspect of the total synthesis of this compound. Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another. jst.go.jp In the context of this compound, this involves controlling the relative and absolute configuration of the chiral centers within the molecule.

The synthesis of cadinane-type sesquiterpenes often involves intramolecular reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product. jst.go.jp For instance, the intramolecular ene reaction has been utilized for the stereoselective synthesis of trans-decalins, a core structural motif in cadinane (B1243036) sesquiterpenes like this compound. sci-hub.ru The choice of reagents and reaction conditions plays a pivotal role in directing the stereochemical course of the synthesis, ensuring the formation of the desired diastereomer.

The total synthesis of this compound has also contributed significantly to the understanding of the stereochemistry of the broader class of cadalane sesquiterpenes. acs.orgacs.org The cadinanes are a group of sesquiterpenes characterized by a decalin core and can exist as various stereoisomers. sci-hub.ru The synthesis by Wilson and Misra not only provided a route to this compound but also helped to unequivocally establish the stereochemical relationships within this family of natural products. acs.orgacs.org By synthesizing a specific stereoisomer and comparing its spectroscopic data with that of the natural product, chemists can confirm or revise previously proposed structures. This interplay between synthesis and structural elucidation is a fundamental aspect of natural product chemistry.

A summary of key intermediates and reactions in a representative synthesis of this compound is presented below:

| Starting Material/Intermediate | Reagent/Condition | Product | Purpose |

| Bicyclic γ,δ-unsaturated ketone | Acid-catalyzed isomerization | α,β-unsaturated ketone | To create a conjugated system for further reactions. researchgate.net |

| α,β-unsaturated ketone | Further synthetic steps | This compound | Completion of the total synthesis. acs.orgacs.org |

Stereoselective Synthesis Approaches

Synthetic Routes to Analogues and Derivatives

The development of synthetic routes to analogues and derivatives of this compound is driven by the desire to explore structure-activity relationships and to create compounds with potentially enhanced or novel biological activities.

The design of analogues of natural products like this compound is guided by several principles. ukri.org A primary goal is often to simplify the molecular structure while retaining the key pharmacophoric elements responsible for its biological activity. This can involve the removal of non-essential functional groups or the replacement of complex ring systems with simpler scaffolds.

Another design principle is to introduce new functional groups to modulate properties such as solubility, metabolic stability, and target-binding affinity. ukri.org For sesquiterpenes, common modifications include the introduction of hydroxyl, carbonyl, or amino groups, or the alteration of existing stereocenters. digitellinc.comnih.govmdpi.com The design process is often aided by computational modeling to predict how structural changes will affect the molecule's conformation and interactions with biological targets. researchgate.net

Derivatization is the process of chemically modifying a compound to produce a new compound with different chemical or physical properties. digitellinc.com In the context of this compound, novel derivatization techniques could be employed to create a library of related compounds for biological screening.

While specific derivatization of this compound is not extensively reported, techniques applied to other sesquiterpenes can be considered. For example, "click" chemistry has been used to create conjugates of sesquiterpene lactones with other pharmacophores, leading to bipharmacophoric derivatives with enhanced efficacy. mdpi.com Wittig derivatization of the dialdehyde (B1249045) sesquiterpenoid polygodial has yielded cytostatic agents. nih.gov These methods could potentially be adapted to the this compound scaffold to introduce a wide range of functionalities. Furthermore, enzymatic and microbial systems are being explored for the production of "non-natural" sesquiterpene analogues by feeding modified substrates to terpene synthase enzymes. ukri.orgacs.org

Potential derivatization strategies for this compound could include:

| Functionalization Site | Potential Reaction | Introduced Functionality |

| Double bonds | Epoxidation, Dihydroxylation | Epoxide, Diol |

| Allylic positions | Oxidation | Alcohol, Ketone |

| Isopropyl group | Modification or replacement | Varied alkyl or functional groups |

Design Principles for Structural Modification

Strategic Intermediates and Reaction Pathways

The synthesis of this compound, a cadalane-type sesquiterpene, has been approached through various strategic pathways, each characterized by unique intermediates and reaction cascades. acs.org These routes often leverage principles of stereoselective control and biomimetic cyclizations to construct the core bicyclic framework.

One notable total synthesis employs a unique bis-annelation strategy. acs.orgacs.org This approach is centered on the acid-catalyzed isomerization of a bicyclic β,γ-unsaturated ketone to its more stable α,β-unsaturated counterpart. The synthesis begins with the creation of a bicyclic ketone intermediate via an intramolecular Diels-Alder reaction. acs.org This intermediate, a β,γ-unsaturated ketone, is then subjected to isomerization to yield a conjugated enone system, which serves as a crucial precursor to this compound. acs.org

A key step in this pathway involves the treatment of bicyclic β,γ-unsaturated ketones with 5% sulfuric acid in acetic acid, which cleanly isomerizes the double bond into conjugation with the ketone. acs.org Specifically, the synthesis of this compound was achieved from a ketone intermediate (referred to as 2 in the literature), which was successfully converted to the natural product. acs.org The process involved the isomerization of ketone 15b into an equilibrium mixture of enones 16b and 16a . This mixture was then further transformed to yield (±)-10-epizonarene (1 ). acs.org

| Intermediate Name/Identifier | Description | Role in Synthesis |

|---|---|---|

| Ketone 2 | A key ketone precursor mentioned in an earlier synthesis. | Precursor for this compound. |

| Bicyclic β,γ-unsaturated ketone 15b | A bicyclic ketone obtained via intramolecular Diels-Alder cyclization. | Starting material for the key isomerization step. |

| α,β-unsaturated enones 16a and 16b | A 78:22 equilibrium mixture of conjugated enones. | Direct precursors converted to the final product. |

Another innovative approach involves a biomimetic, tail-to-head (TH) cation-π polycyclization cascade. chemrxiv.org This method utilizes a Li+/weakly-coordinating anion (WCA) salt system to catalyze the cyclization of an acyclic precursor, linaloyl fluoride. This reaction yields a mixture of polycyclic terpene natural products, including this compound (identified as 15 in the study), cadinadiene (12 ), α-cedrene (13 ), epi-α-cedrene (14 ), and δ-selinene (16 ). chemrxiv.org This strategy is significant as it mimics the enzymatic processes found in nature and accomplishes the synthesis of several complex sesquiterpene cores in just two steps. chemrxiv.org The reaction proceeds through highly electrophilic carbocation intermediates, and the formation of multiple products suggests a bifurcation in the reaction pathway from a common cationic intermediate. chemrxiv.orgnih.gov

| Precursor | Catalyst System | Key Products | Significance |

|---|---|---|---|

| Linaloyl fluoride | Li+/WCA salts | This compound, Cadinadiene, α-Cedrene, epi-α-Cedrene, δ-Selinene | Short, biomimetic synthesis of multiple sesquiterpene cores. |

Furthermore, the synthesis of (+)-10-epizonarene has been achieved through the acid-catalyzed rearrangement of guaiane-type hydroazulenic sesquiterpenes. researchgate.net This discovery revealed a novel and general pathway for converting one class of sesquiterpene skeletons into the cadalane family. This rearrangement highlights the intricate and often predictable nature of carbocation-mediated transformations in terpene chemistry, where a single precursor can be guided down different pathways to yield structurally diverse products. researchgate.netyoutube.com

The design of analogs, such as unnatural 7-epimeric amorphane analogues, has also been explored, indicating that the synthetic pathways developed for this compound can be adapted to create structurally related compounds for further study. scispace.com These synthetic efforts not only provide access to the natural product itself but also open avenues for creating diverse molecular architectures based on the cadalane scaffold. researchgate.net

Investigation of Biological Activities in Preclinical and in Vitro Models

Antimicrobial Activity and Cellular Targets

Essential oils (EOs) containing 10-epizonarene have demonstrated notable antimicrobial effects against a range of pathogenic bacteria and fungi in vitro. The activity is generally attributed to the complex interplay of the oil's constituents, including its sesquiterpenoid fraction.

The antibacterial efficacy of EOs featuring this compound has been evaluated against several clinically relevant bacteria. An essential oil extracted from Stachys viticina, which contains epizonarene, exhibited potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values of 0.039 mg/mL and 0.078 mg/mL, respectively. nih.govcabidigitallibrary.org The same essential oil was also shown to be active against Enterococcus faecium. nih.gov

Similarly, an EO from the leaves of Dittrichia viscosa, with epizonarene constituting 19.35% of its composition, showed inhibitory activity against both S. aureus and E. coli. nih.govresearchgate.net Further research on an EO from Eremomastax speciosa, containing 1.5% this compound, confirmed activity against S. aureus and E. coli. researchgate.netdoaj.org In studies targeting Listeria, an essential oil from Gerbera piloselloides that lists epizonarene among its components demonstrated a strong antibacterial effect. frontiersin.org

| Source Plant | Bacterial Strain | Activity Noted | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Stachys viticina | Methicillin-Resistant Staphylococcus aureus (MRSA) | Inhibitory | 0.039 | nih.govcabidigitallibrary.org |

| Stachys viticina | Escherichia coli | Inhibitory | 0.078 | nih.govcabidigitallibrary.org |

| Stachys viticina | Enterococcus faecium | Inhibitory | Not Specified | nih.gov |

| Dittrichia viscosa | Staphylococcus aureus | Inhibitory (31.0 ± 1.5 mm zone) | 0.1 | nih.govresearchgate.net |

| Dittrichia viscosa | Escherichia coli | Inhibitory (9.5 ± 0.5 mm zone) | 3.3 | nih.govresearchgate.net |

| Gerbera piloselloides | Listeria monocytogenes | Strongest effect among tested bacteria | Not Specified | frontiersin.org |

The antifungal properties of EOs containing this compound have also been documented. The essential oil of Stachys viticina was found to be active against the dermatophyte Epidermophyton floccosum, showing a MIC value of 0.78 mg/mL. nih.govcabidigitallibrary.org

Activity against the opportunistic yeast Candida albicans has been reported from several EOs containing epizonarene. The EO from Dittrichia viscosa inhibited C. albicans with a MIC of 0.8 mg/mL. nih.govresearchgate.net Likewise, EOs from Eremomastax speciosa and Chamaecyparis lawsoniana were also effective against C. albicans. researchgate.netresearchgate.netresearchgate.net In contrast, the essential oil from Begonia reniformis, which contains 1.0% epizonarene, demonstrated only weak activity, with a MIC greater than 2.5 mg/mL. redalyc.org

| Source Plant | Fungal Strain | Activity Noted | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Stachys viticina | Epidermophyton floccosum | Inhibitory | 0.78 | nih.govcabidigitallibrary.org |

| Dittrichia viscosa | Candida albicans | Inhibitory (20.4 ± 0.5 mm zone) | 0.8 | nih.govresearchgate.net |

| Eremomastax speciosa | Candida albicans | Inhibitory | 3.5 - 6.5 | researchgate.netcolab.ws |

| Chamaecyparis lawsoniana | Candida albicans | Very sensitive (20mm zone) | Not Specified | researchgate.net |

| Begonia reniformis | Candida albicans | Weak Inhibitory | >2.5 | redalyc.org |

While specific mechanistic studies on pure this compound are limited, the mode of action for sesquiterpenoids and other components of essential oils has been broadly investigated. nih.govnih.gov The primary mechanism of antimicrobial action for these lipophilic compounds is believed to involve the disruption of the microbial cell membrane. mdpi.com

This interaction can lead to an increase in membrane permeability and fluidity, causing a loss of cellular integrity. mdpi.commdpi.com The leakage of vital intracellular components, such as ions and nucleic acids, and the disruption of fundamental cellular processes like energy generation and enzyme activity ultimately result in the inhibition of microbial growth or cell death. mdpi.com Some terpenoids have also been observed to interfere with cell division processes and biofilm formation. mdpi.com As a sesquiterpenoid, it is plausible that this compound contributes to the antimicrobial activity of essential oils through these or similar mechanisms.

Antifungal Spectrum (Epidermophyton floccosum, Candida albicans)

Antioxidant Activity and Radical Scavenging Mechanisms

Essential oils containing this compound have been shown to possess antioxidant properties, which are typically evaluated through their ability to scavenge synthetic free radicals in vitro.

Several standard assays are used to quantify the antioxidant capacity of EOs containing this compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly employed. The EO from Stachys viticina, which includes epizonarene, demonstrated antioxidant activity with a half-maximal inhibitory concentration (IC50) of 19.95 ± 2.08 µg/mL. cabidigitallibrary.org Similarly, the EO of Dittrichia viscosa, with a high epizonarene content, showed an IC50 of 1.30 ± 0.05 mg/mL in a DPPH assay. nih.govresearchgate.net

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The EO from Dittrichia viscosa yielded a half-maximal effective concentration (EC50) of 36.0 ± 2.5 mg/mL in a FRAP test. nih.govresearchgate.net EOs from Gerbera delavayi and Erythrina caffra, both containing epizonarene, also demonstrated antioxidant potential in DPPH and FRAP assays. frontiersin.orgresearchgate.netnih.gov The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another method used, with the EO of Erythrina caffra showing activity in this test. nih.gov

| Source Plant | Assay | Result | Reference |

|---|---|---|---|

| Stachys viticina | DPPH | IC50: 19.95 ± 2.08 µg/mL | cabidigitallibrary.org |

| Dittrichia viscosa | DPPH | IC50: 1.30 ± 0.05 mg/mL | nih.govresearchgate.net |

| Dittrichia viscosa | FRAP | EC50: 36.0 ± 2.5 mg/mL | nih.govresearchgate.net |

| Erythrina caffra | DPPH, ABTS, FRAP | Activity noted, concentration-dependent | nih.gov |

| Gerbera delavayi | DPPH, FRAP | Superior activity noted | frontiersin.org |

Beyond direct radical scavenging, antioxidants can protect cells by modulating endogenous defense systems. nih.gov A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. uniroma1.itresearchgate.net Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. frontiersin.orgmygenefood.com This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netmdpi.com

While essential oils containing terpenoids like this compound demonstrate antioxidant activity in chemical assays, specific research directly linking this compound to the activation of the Nrf2 pathway or the modulation of specific cellular antioxidant enzymes is not yet prevalent. However, the ability of plant-derived compounds to trigger such adaptive responses is a recognized mechanism of their protective effects against oxidative stress. mdpi.com

In Vitro Antioxidant Assays (e.g., DPPH, ABTS, FRAP)

Enzyme Modulatory Effects

This compound has been investigated for its ability to modulate the activity of several key enzymes involved in metabolic and inflammatory processes. These studies, primarily conducted as part of the analysis of essential oils rich in this compound, provide preliminary insights into its specific inhibitory actions.

Research has demonstrated that essential oils containing this compound as a constituent exhibit inhibitory effects against key metabolic enzymes. In studies on essential oil from Salvia viticina, which contains this compound, inhibitory activity was observed against α-amylase, α-glucosidase, and lipase (B570770). ebi.ac.ukdntb.gov.ua The half-maximal inhibitory concentrations (IC50) were recorded as 45.22 ± 1.1 µg/mL for α-amylase, 63.09 ± 0.26 µg/mL for α-glucosidase, and 501.18 ± 0.38 µg/mL for lipase. ebi.ac.ukdntb.gov.uaresearchgate.net This suggests a potential role in modulating carbohydrate and fat metabolism, which are critical targets in managing metabolic disorders. The inhibition of α-amylase and α-glucosidase can slow down the digestion of carbohydrates, while lipase inhibition can reduce the absorption of dietary fats. mdpi.com

Table 1: Inhibitory Activity (IC50) of this compound-Containing Essential Oil on Metabolic Enzymes

| Enzyme | IC50 (µg/mL) |

|---|---|

| α-Amylase | 45.22 ± 1.1 |

| α-Glucosidase | 63.09 ± 0.26 |

| Lipase | 501.18 ± 0.38 |

Data derived from studies on essential oils where this compound is a listed component. ebi.ac.ukdntb.gov.uaresearchgate.net

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. abcam.com The two main isoforms, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). clevelandclinic.orgnih.gov Essential oil from Salvia viticina, noted to contain this compound, has demonstrated significant inhibitory activity against both COX-1 and COX-2. ebi.ac.uk The IC50 values were reported to be 0.25 µg/mL for COX-1 and 0.5 µg/mL for COX-2. ebi.ac.uk These findings indicate a potent anti-inflammatory potential by blocking the pathways that lead to the production of pro-inflammatory prostaglandins. ebi.ac.ukresearchgate.net

Table 2: Cyclooxygenase Inhibitory Activity (IC50) of this compound-Containing Essential Oil

| Enzyme | IC50 (µg/mL) |

|---|---|

| COX-1 | 0.25 |

| COX-2 | 0.5 |

Data derived from studies on essential oils where this compound is a listed component. ebi.ac.uk

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. jppres.commdpi.com Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit. mdpi.com While direct studies on pure this compound are limited, research into plant-derived essential oils and other natural products has highlighted the importance of screening for AChE inhibitory activity. nih.govfrontiersin.orgpensoft.net Terpenoids, the class of compounds to which this compound belongs, have been identified as potential AChE inhibitors. nih.gov However, specific data quantifying the direct inhibitory effect of this compound on AChE is not extensively detailed in the currently available literature, indicating a need for further targeted investigation.

Cyclooxygenase (COX-1 and COX-2) Inhibition Pathways

Cellular Response Modulation in Preclinical Models

The influence of this compound on cellular behavior, particularly in the context of cancer, has been explored in preclinical models. These studies focus on its cytotoxic potential and the underlying mechanisms of cell death.

Essential oils in which this compound is a component have shown cytotoxic activity against several human cancer cell lines. researchgate.net For instance, the essential oil of Salvia viticina exhibited notable cytotoxicity against HeLa (cervical adenocarcinoma) and Colo-205 (colon adenocarcinoma) cells. ebi.ac.uk At a concentration of 1.25 mg/mL, the oil caused 95% inhibition of HeLa cells, and at 0.5 mg/mL, it resulted in 90% inhibition of Colo-205 cells. ebi.ac.uk Studies on other plant extracts have also demonstrated cytotoxic effects against the HT-29 colon cancer cell line, a widely used model in cancer research. researchgate.netmdpi.comphcog.com While these results are promising, they reflect the combined action of all components within the essential oil. The specific contribution of this compound to this cytotoxicity requires further elucidation through studies with the isolated compound.

Table 3: Cytotoxic Activity of this compound-Containing Essential Oil on Cancer Cell Lines

| Cell Line | Concentration (mg/mL) | % Inhibition |

|---|---|---|

| HeLa | 1.25 | 95% |

| Colo-205 | 0.5 | 90% |

Data derived from studies on essential oils where this compound is a listed component. ebi.ac.uk

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. frontiersin.orgnih.gov The induction of apoptosis is a primary goal of many cancer therapies. frontiersin.org It can be initiated through intrinsic pathways, often involving mitochondrial stress, or extrinsic pathways mediated by death receptors on the cell surface. bio-rad-antibodies.com The dysregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation. nih.gov

Natural products, including terpenes, are known to induce apoptosis in cancer cells. frontiersin.org For example, stress hormones have been shown to protect cancer cells from apoptosis, highlighting the complexity of cell signaling pathways. nih.gov While the essential oils containing this compound have shown cytotoxic effects, the precise mechanisms, such as the specific pathways of cell cycle arrest or apoptosis induction (e.g., activation of caspases, regulation of Bcl-2 family proteins) directly attributable to this compound, are not yet fully characterized in the scientific literature and remain an area for future research. mdpi.comfrontiersin.org

Impact on Cell Differentiation and Proliferation Pathways

Data specifically detailing the impact of this compound on cell differentiation and proliferation pathways is not available in the current body of scientific literature. Research has primarily focused on the chemical characterization of essential oils containing this compound, rather than its specific molecular and cellular effects.

Detailed research findings on the effects of this compound on specific signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, have not been published. Furthermore, no studies were found that investigated the influence of this compound on cell cycle regulation or apoptosis.

Table 1: Summary of Research Findings on this compound and Cellular Pathways

| Pathway/Process | Cell Line(s) Studied | Observed Effects of this compound | Reference |

| Cell Differentiation Pathways | Not Applicable | No data available | N/A |

| Cell Proliferation Pathways | Not Applicable | No data available | N/A |

| MAPK/ERK Signaling | Not Applicable | No data available | N/A |

| PI3K/Akt Signaling | Not Applicable | No data available | N/A |

| Apoptosis Regulation | Not Applicable | No data available | N/A |

| Cell Cycle Control | Not Applicable | No data available | N/A |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Features with Biological Potency

10-Epizonarene is a cadinane-type sesquiterpenoid, a class of bicyclic natural products known for a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and antifungal effects. mdpi.comnih.gov The biological potency of this compound would be intrinsically linked to its distinct structural characteristics.

Key Structural Features of this compound:

Cadinane (B1243036) Skeleton: The core bicyclic [4.4.0] decahydronaphthalene (B1670005) framework provides a rigid, three-dimensional structure that dictates how the molecule can interact with biological targets. foodb.ca The stereochemistry of this skeleton is complex and crucial for biological activity. nih.govcapes.gov.br

Isopropyl Group: This bulky group at position C4 contributes to the molecule's lipophilicity and can be critical for fitting into hydrophobic pockets of target proteins.

Methyl Groups: Located at C1 and C6, these groups also influence the steric profile and lipophilicity of the compound.

Unsaturation: The presence of two double bonds within the bicyclic system introduces planarity to parts of the rings and provides sites for potential metabolic reactions or interactions with targets via pi-pi stacking. Studies on other cadinane sesquiterpenes have shown that the presence of double bonds plays a key role in their antifungal activity. capes.gov.br

Essential oils containing this compound have demonstrated notable biological activities. For instance, the essential oil of Eremomastax speciosa, which contains this compound (1.5%), exhibited significant antioxidant and antimicrobial properties. researchgate.netresearchgate.net Similarly, it has been identified in the essential oil of Cupressus cashmeriana, which also shows anti-inflammatory, antioxidant, and antimicrobial activities. ebi.ac.uk While these activities are attributed to the entire essential oil, they suggest that this compound contributes to this biological profile. A direct correlation of its specific structural features to potency awaits studies on the isolated compound.

Table 1: Potential Structure-Activity Correlations for this compound

| Structural Feature | Potential Impact on Biological Potency | Rationale |

|---|---|---|

| Cadinane Bicyclic Core | Provides a rigid scaffold for precise orientation of substituents, influencing binding affinity. | Rigid structures often have higher affinity for specific receptors compared to flexible molecules. researchgate.net |

| Isopropyl and Methyl Groups | Enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic targets. | Hydrophobic interactions are key drivers of ligand-protein binding. |

| Endocyclic & Exocyclic Double Bonds | Offers sites for metabolic modification and specific electronic interactions with target macromolecules. | Unsaturated bonds are often crucial for the biological activity of cadinane sesquiterpenes. capes.gov.br |

| Stereochemistry | The specific 3D arrangement of atoms is critical for chiral recognition at the active site of a biological target. | Stereoisomers of a compound can have vastly different biological activities. researchgate.net |

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com For this compound, no specific pharmacophore models have been published. However, based on its structure, we can identify key features that would likely constitute its pharmacophore for a given activity.

The molecule is entirely a hydrocarbon, lacking classical functional groups like hydroxyls or amines that typically act as hydrogen bond donors or acceptors. mdpi.com Therefore, its interactions are likely dominated by hydrophobic and van der Waals forces.

Potential Pharmacophoric Features of this compound:

Aromatic/Ring Features: The cyclohexene (B86901) rings themselves could be considered features for interaction.

Hydrogen Bond Acceptors (Weak): The pi systems of the double bonds can act as very weak hydrogen bond acceptors.

The development of a pharmacophore model would require a set of active molecules, from which common features could be extracted. nih.govfrontiersin.org Given the lack of such data for this compound, this remains a prospective area of research.

Computational Approaches in SAR/QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structure of compounds with their biological activity. mdpi.com These computational tools are invaluable for predicting the activity of new compounds and optimizing lead structures. nih.gov

The process of building a QSAR model involves:

Data Collection: Assembling a dataset of compounds with known biological activities.

Descriptor Calculation: Computing molecular descriptors that quantify various aspects of the chemical structure (e.g., electronic, steric, hydrophobic properties).

Model Building: Using statistical or machine learning methods to create a mathematical equation relating the descriptors to the activity. ucl.ac.uk

Validation: Rigorously testing the model's predictive power. ucl.ac.uk

Currently, there are no published QSAR models specifically for this compound or a closely related series of analogs. The development of such a model would be contingent on the synthesis and biological testing of a series of this compound derivatives to generate the necessary data. Should such data become available, QSAR could provide deep insights into which structural properties are most influential for a particular biological endpoint.

Table 2: Relevant Molecular Descriptors for a Hypothetical QSAR Study of this compound

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

|---|---|---|

| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the hydrocarbon skeleton. |

| Electronic | Partial Charges | Quantifies the electron distribution across the molecule, influenced by the double bonds. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the overall lipophilicity, crucial for membrane transport and hydrophobic interactions. chemeo.com |

| 3D/Steric | Molecular Volume/Surface Area | Relates to the overall size and shape of the molecule, which governs its fit within a binding site. |

Analog Development Based on SAR Insights

Analog development is the systematic synthesis of derivatives of a lead compound to improve its potency, selectivity, or pharmacokinetic properties, guided by SAR insights. numberanalytics.com As detailed SAR studies for this compound are not yet available, the development of its analogs remains a prospective endeavor.

A research program focused on developing analogs of this compound could explore modifications at several key positions to probe the SAR:

Modification of the Isopropyl Group: Replacing it with other alkyl groups (e.g., ethyl, tert-butyl) or functional groups could reveal the steric and electronic requirements at this position.

Saturation/Migration of Double Bonds: Hydrogenating one or both double bonds would create saturated analogs (e.g., muurolane or cadinane derivatives). This would clarify the role of unsaturation in its biological activity. capes.gov.br

Introduction of Functional Groups: Adding hydroxyl, carbonyl, or other polar groups to the bicyclic skeleton would introduce hydrogen bonding capabilities and could drastically alter the biological activity profile, potentially leading to more potent or selective compounds. capes.gov.br

The synthesis and subsequent biological evaluation of these analogs would be the critical first step in building a robust SAR/QSAR model, which could then guide the rational design of second-generation compounds with optimized properties.

Analytical Methodologies for Characterization, Identification, and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 10-epizonarene, particularly within intricate matrices such as essential oils. academicjournals.orgresearchgate.netnih.govmdpi.com This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a long, thin capillary column. mdpi.com The separation of components is based on their different affinities for the stationary phase coating the column and their boiling points. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). nih.govnist.govnist.gov

The identification of this compound is further confirmed by its Kovats retention index (RI), a system-independent value that relates the retention time of a compound to those of n-alkanes. iupac.orgwikipedia.org This index is a valuable tool for comparing results across different laboratories and analytical conditions. wikipedia.org The Kovats RI for this compound varies depending on the type of GC column used (polar or non-polar). nih.gov

Key GC-MS Findings for this compound:

Mass Spectrum: The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 204, corresponding to its molecular weight. nih.govnist.gov The fragmentation pattern is characterized by specific ion fragments, with a prominent peak often observed at m/z 161 and another significant peak at m/z 204. nih.gov

Retention Indices: The Kovats retention index for this compound has been reported on various stationary phases. For instance, on a standard non-polar column (like DB-1 or DB-5), the RI is consistently found in the range of 1475 to 1526. nih.govpherobase.com On a standard polar column (like HP-20M), the RI is significantly higher, around 1672 to 1692, reflecting the different interactions between the analyte and the stationary phase. nih.govpherobase.com

Table 1: Reported Kovats Retention Indices for this compound

| Column Type | Stationary Phase | Retention Index | Reference |

| Standard Non-Polar | DB-1 | 1499 | pherobase.com |

| Standard Non-Polar | DB-5 | 1497 | pherobase.com |

| Standard Polar | HP-20M | 1688 | pherobase.com |

| Standard Non-Polar | Multiple | 1475 - 1526 | nih.gov |

| Standard Polar | Multiple | 1672 - 1692 | nih.gov |

This table is interactive. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. scielo.br It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are employed to unambiguously assign all proton and carbon signals. scielo.brmdpi.com

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are all indicative of the specific structural features of this compound.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. hmdb.ca The chemical shift of each carbon atom is dependent on its hybridization and the nature of the atoms attached to it.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for both the purification and quantification of this compound from various sample matrices. tanta.edu.egchem960.com HPLC offers high resolution and sensitivity, making it suitable for analyzing complex mixtures. uomustansiriyah.edu.iqejgm.co.uk

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. tanta.edu.eg The separation is based on the differential partitioning of the analytes between the two phases. researchgate.net For a non-polar compound like this compound, reversed-phase HPLC is typically the method of choice. tanta.edu.eg In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). tanta.edu.egnih.gov

Detection in HPLC is commonly achieved using an ultraviolet (UV) detector. tanta.edu.egnih.gov The wavelength for detection is chosen based on the UV absorbance spectrum of the analyte. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. ejgm.co.uk

While specific HPLC methods for the routine analysis of this compound are not detailed in the provided search results, the principles of HPLC are widely applied to the analysis of various organic compounds, including those in therapeutic preparations and food products. ejgm.co.uknih.gov The development of an HPLC method for this compound would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength.

Spectroscopic Techniques (e.g., IR, UV-Vis)

In addition to NMR and mass spectrometry, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org The resulting IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to different functional groups and structural features. vscht.cz For this compound, the IR spectrum would exhibit characteristic bands for C-H stretching and bending vibrations of its alkane and alkene moieties. vscht.cznist.gov The presence of a carbon-carbon double bond would give rise to a characteristic C=C stretching vibration. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. ijnrd.orgcpur.in The UV-Vis spectrum shows the absorbance at different wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic property of a molecule's chromophores (the parts of the molecule that absorb light). bath.ac.uk For this compound, the conjugated double bond system acts as a chromophore, resulting in a characteristic UV absorption spectrum. researchgate.net

Advanced Chromatographic and Hyphenated Techniques

To tackle the complexity of natural product extracts, advanced chromatographic and hyphenated techniques are increasingly employed. nih.gov One such powerful technique is comprehensive two-dimensional gas chromatography (GCxGC). researchgate.netives-openscience.eu

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC utilizes two different GC columns with orthogonal separation mechanisms, providing a significantly enhanced separation capacity compared to conventional one-dimensional GC. researchgate.netacs.org This allows for the resolution of co-eluting compounds that would otherwise overlap in a single-column separation. acs.org When coupled with a high-speed time-of-flight mass spectrometer (TOFMS), GCxGC-TOFMS becomes an incredibly powerful tool for the detailed profiling of complex volatile mixtures, such as those containing this compound. gcms.czlcms.cz This technique offers improved sensitivity and the ability to identify a greater number of compounds in a single analysis. researchgate.netives-openscience.eu The resulting data is often presented as a two-dimensional contour plot, where compounds are separated based on their volatility and polarity. gcms.czlcms.cz

Other advanced and hyphenated techniques in chromatography include various forms of liquid chromatography and their coupling with mass spectrometry, which are constantly evolving to provide better separation and detection capabilities for a wide range of chemical compounds. researchgate.netbiologydiscussion.com

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of sesquiterpenes originates from the precursor farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com The cyclization of FPP, catalyzed by a diverse class of enzymes known as terpene synthases (TPSs), leads to the vast structural diversity of sesquiterpene skeletons. mdpi.com For 10-Epizonarene, the specific enzymes responsible for its formation are yet to be characterized.

Future research should focus on identifying and characterizing the specific this compound synthase. This involves genome mining and transcriptomic analysis of organisms known to produce the compound. For instance, studies on Aquilaria sinensis have led to the identification of novel sesquiterpene synthase genes, TPS9 and TPS12, which produce a variety of sesquiterpenes, demonstrating that a single enzyme can often generate multiple products. nih.gov Similarly, research into fungal species like Aspergillus oryzae has uncovered entirely new biosynthetic machineries for sesquiterpenes that lack homology to known cyclases, suggesting that unconventional pathways may exist for compounds like this compound. researchgate.net Identifying these enzymes would not only illuminate the precise biosynthetic route but also provide powerful tools for the future biotechnological production of this compound and its derivatives.

Discovery of New Natural Sources and Chemotypes

This compound has been identified as a volatile oil component in a range of plant species. ebi.ac.uk Its discovery in diverse genera suggests a wider distribution in the plant kingdom than is currently documented. Systematic screening of plant essential oils, particularly from species within families known for rich sesquiterpene profiles like Asteraceae and Cupressaceae, could uncover new, abundant sources.

The native Torrontes grape pomace distillate from Galicia is noted for its significant levels of cadinene isomers and epizonarene. ebi.ac.uknaturalproducts.net The compound has also been found in the leaves of Cupressus cashmeriana and Stachys viticina, and the roots of Tanacetum longifolium. ebi.ac.uk Further exploration of different plant tissues (leaves, stems, roots, flowers) and consideration of environmental factors (season, geography, stress conditions) that influence secondary metabolite production may reveal novel chemotypes with high yields of this compound.

| Species | Family | Part of Organism | Reference |

|---|---|---|---|

| Vitis vinifera (Torrontes variety) | Vitaceae | Grape Pomace Distillate | ebi.ac.uknaturalproducts.net |

| Tanacetum longifolium | Asteraceae | Roots, Aerial Parts | ebi.ac.uknaturalproducts.net |

| Cupressus cashmeriana | Cupressaceae | Leaf | ebi.ac.uk |

| Stachys viticina | Lamiaceae | Leaf | ebi.ac.uk |

| Curcuma species (e.g., C. wenyujin) | Zingiberaceae | Not Specified | naturalproducts.net |

| Magnolia species (e.g., M. biondii) | Magnoliaceae | Not Specified | naturalproducts.net |

| Araucaria araucana | Araucariaceae | Not Specified | naturalproducts.net |

| Zingiber officinale (Ginger) | Zingiberaceae | Not Specified | naturalproducts.net |

Deeper Mechanistic Studies on Specific Cellular and Molecular Targets

While the precise molecular targets of this compound are largely unknown, research on related sesquiterpenes provides a roadmap for future investigations. Many sesquiterpenes exhibit biological activities by interacting with specific cellular proteins and pathways. eurekaselect.com For example, in-silico studies on antileishmanial sesquiterpenes have identified potential enzyme targets such as pteridine (B1203161) reductase-1 (PTR1), N-myristoyl transferase (NMT), and cysteine synthase (CS). mdpi.com

A crucial area of research is to screen this compound against panels of receptors, enzymes, and signaling proteins to identify direct binding partners. One significant lead comes from the essential oil of Stachys viticina, which contains epizonarene and demonstrates potent inhibitory activity against cyclooxygenase enzymes COX-1 and COX-2. ebi.ac.uk This suggests that this compound could be an anti-inflammatory agent, and future studies should validate its direct interaction with and inhibition of these key enzymes. Deeper mechanistic work would then involve cell-based assays and animal models to understand its effects on downstream inflammatory pathways.

Chemoenzymatic Synthesis and Biocatalysis for Analog Production

Biocatalysis, the use of enzymes for chemical transformations, offers high selectivity and sustainability compared to traditional chemical synthesis. novonesis.comnih.gov Chemoenzymatic synthesis combines the strengths of chemical reactions with the specificity of biocatalysts to create complex molecules. mdpi.com This approach is ideal for producing analogs of this compound that are difficult to access through total chemical synthesis or isolation from natural sources.

By first identifying the biosynthetic enzymes for this compound (as discussed in 8.1), these biocatalysts could be used in vitro or in engineered microbes to produce the core scaffold. Subsequent chemical modifications could then be used to generate a library of novel analogs. Alternatively, enzymes such as P450 monooxygenases, which are known to hydroxylate sesquiterpene backbones, could be used to functionalize this compound at specific positions. tandfonline.com A modular chemoenzymatic approach, similar to that used for synthesizing complex fusicoccane diterpenoids, could provide access to a wide range of this compound derivatives for structure-activity relationship (SAR) studies. nih.gov

Advanced Computational Modeling for Target Prediction and Optimization

Computational modeling is a powerful tool for accelerating drug discovery by predicting the biological targets of natural products and optimizing their structures for enhanced activity. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) and molecular docking can be applied to this compound to predict its potential interactions with human proteins. mdpi.comrsc.org Such in-silico analyses can screen vast virtual libraries of proteins to identify those with the highest binding affinity for this compound, thereby prioritizing experimental validation. tandfonline.com

For example, computational studies have successfully predicted cancer-related target proteins for sesquiterpene lactones from the Vernonia genus. tandfonline.com A similar approach for this compound could uncover potential anticancer, anti-inflammatory, or antimicrobial targets. Furthermore, once a target is validated, computational models can be used to design modifications to the this compound structure to improve binding affinity and selectivity, guiding the chemoenzymatic synthesis of more potent and specific analogs. jasss.org

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C15H24 | naturalproducts.netnist.gov |

| Molecular Weight | 204.35 g/mol | nih.gov |

| logP (Octanol/Water Partition) | 4.992 | |

| Topological Polar Surface Area (TPSA) | 0 Ų | |

| Natural Product-likeness Score | 2.515 | |

| Number of Rotatable Bonds | 1 | naturalproducts.net |

| Lipinski's Rule of Five | Accepted (0 violations) | naturalproducts.net |

Exploration of Synergistic Effects in Complex Natural Extracts

Natural products within a plant extract often work in synergy, where the combined biological effect is greater than the sum of the individual components. Essential oils, which are complex mixtures of terpenes and other compounds, have been shown to act as synergistic enhancers for conventional antibiotics and insecticides, often reducing the required dose of the synthetic drug. mdpi.com

Q & A

What unresolved questions about this compound’s ecological interactions warrant interdisciplinary collaboration?

- Methodological Answer : Prioritize studies on:

- Metabolomic profiling to identify biosynthetic pathways in natural sources .

- Ecotoxicity assays to assess environmental persistence and impacts on non-target species .

- Collaborate with computational biologists to model ecosystem-level effects using agent-based simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products